4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride
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Overview
Description
“4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1909337-18-3 . It has a molecular weight of 287.23 . The IUPAC name for this compound is 4-(4-isopropylpiperazin-1-yl)butanoic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H . This indicates that the compound contains a piperazine ring substituted with an isopropyl group and a butanoic acid group, and it forms a salt with two chloride ions .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It’s worth noting that the physical and chemical properties of a compound can be influenced by factors such as its structure and the presence of functional groups .Scientific Research Applications
Synthesis and Derivative Studies
Synthesis of Derivatives for Antimalarial Agents : The synthesis of a derivative, 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, highlights the potential of such compounds in developing antimalarial drugs. This synthesis process involves multiple steps, including mono-protection of piperazine and substitution reactions, resulting in high yields and confirming the structure through various spectroscopic methods (Mi Sui-qing, 2010).
Characterization of Piperazine Derivatives : Studies on piperazine derivatives, such as opipramol dihydrochloride, have focused on their structural characterization. These studies involve understanding the protonation states and conformations of piperazine rings, contributing to the broader understanding of similar compounds (R. Betz et al., 2011).
Pharmacological Potential and Chemical Properties
Antihypertensive Agent Synthesis : Research into the synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, as potential dual antihypertensive agents, demonstrates the pharmacological relevance of similar compounds. The study also examined the protonation of nitrogen atoms in these compounds, contributing to the understanding of their chemical behavior (Pavlína Marvanová et al., 2016).
Antitumor Activity of Piperazine-Based Compounds : The development of piperazine-based tertiary amino alcohols and their dihydrochlorides has been explored for antitumor activities. These compounds were studied for their effects on tumor DNA methylation, indicating potential therapeutic applications (N. Hakobyan et al., 2020).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.2ClH/c1-10(2)13-8-6-12(7-9-13)5-3-4-11(14)15;;/h10H,3-9H2,1-2H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXWXEZKPGTJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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